3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenyl group and a trimethylphenoxy group attached to the oxadiazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the phenyl group: This step often involves the use of phenyl hydrazine or phenyl isocyanate as starting materials.
Attachment of the trimethylphenoxy group: This can be done through nucleophilic substitution reactions using 2,3,5-trimethylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and trimethylphenoxy groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used to investigate the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,2,4-oxadiazole: Lacks the trimethylphenoxy group, which may result in different biological activities.
5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole: Lacks the phenyl group, which may affect its chemical properties and reactivity.
3-phenyl-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of the trimethylphenoxy group, leading to different steric and electronic effects.
Uniqueness
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of both the phenyl and trimethylphenoxy groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-13(2)14(3)16(10-12)21-11-17-19-18(20-22-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSLDZJSIHVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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